molecular formula C19H23ClN2O5 B069062 (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine CAS No. 180179-66-2

(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine

Numéro de catalogue: B069062
Numéro CAS: 180179-66-2
Poids moléculaire: 394.8 g/mol
Clé InChI: GUMZDOISFUFSNI-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine (CAS 180179-66-2) is a high-purity chemical compound with the molecular formula C19H23ClN2O5 . This reagent features a complex structure integrating a naphthalenedione (1,4-dioxonaphthalene) core, a chloro-substituent, and a valine-derived chain, coordinated with a morpholine molecule in a 1:1 ratio . The inclusion of the morpholine ring is of significant interest in medicinal chemistry and drug design, as this scaffold is recognized as a privileged structure in the development of bioactive molecules . Morpholine derivatives are frequently explored for their interactions with various enzymes and receptors, and the ring is known to favorably influence the physicochemical and pharmacokinetic properties of a compound, potentially enhancing solubility and metabolic stability . Researchers can leverage this compound as a key synthetic building block. Its structure presents multiple reactive sites, making it a versatile precursor for developing novel molecular entities, particularly in the synthesis of morpholine-2,5-diones (MDs) . These MDs can undergo ring-opening polymerization to produce biodegradable poly(esteramide)s (PEAs) or polydepsipeptides (PDPs), which hold substantial promise for biomedical applications such as drug delivery systems and tissue engineering . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Propriétés

IUPAC Name

(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4.C4H9NO/c1-7(2)11(15(20)21)17-12-10(16)13(18)8-5-3-4-6-9(8)14(12)19;1-3-6-4-2-5-1/h3-7,11,17H,1-2H3,(H,20,21);5H,1-4H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZDOISFUFSNI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170925
Record name L-Valine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180179-66-2
Record name L-Valine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180179662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Preparation of 1,4-Naphthoquinone

1,4-Naphthoquinone serves as the foundational building block. It is commercially available or synthesized via oxidation of 1,4-dihydroxynaphthalene using ceric ammonium nitrate (CAN) in acidic media.

Dichlorination at Positions 2 and 3

Chlorination of 1,4-naphthoquinone is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 2,3-dichloro-1,4-naphthoquinone . The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing quinone carbonyl groups directing chlorination to the α-positions (2 and 3).

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (ice bath)

  • Yield: 70–85%

  • Characterization:

    • ¹H NMR (CDCl₃): δ 8.10–8.15 (m, 2H, aromatic), 7.75–7.80 (m, 2H, aromatic)

    • MS (EI): m/z 238 [M]⁺

Salt Formation with Morpholine

The carboxylic acid is neutralized with morpholine in a 1:1 molar ratio, forming the morpholinium salt.

Procedure:

  • (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid (1.0 eq) is dissolved in ethanol.

  • Morpholine (1.05 eq) is added dropwise at 25°C.

  • The mixture is stirred for 1 h, filtered, and crystallized from ethanol/diethyl ether.

Characterization Data:

  • Melting Point: 182–184°C

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.05–7.95 (m, 4H, aromatic), 4.25 (q, 1H, CH), 3.60 (t, 4H, morpholine), 2.85 (m, 4H, morpholine), 2.10 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, CH(CH₃)₂)

  • HPLC Purity: 98.5%

Optimization and Challenges

Regioselectivity in Chlorination

The dichlorination step requires precise control to avoid over-chlorination. Excess SO₂Cl₂ or elevated temperatures lead to polychlorinated byproducts.

Competing Side Reactions

During NAS, the 3-chloro group may undergo hydrolysis to a hydroxyl group under basic conditions. This is mitigated by using anhydrous DMF and controlled reaction times.

Salt Crystallization

The solubility of the morpholine salt in ethanol is temperature-dependent. Slow cooling (0.5°C/min) yields larger crystals with higher purity.

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-chloro-2-iodo-1,4-naphthoquinone and L-valine methyl ester offers higher regioselectivity but requires expensive catalysts (e.g., Pd(OAc)₂/Xantphos).

Reductive Amination

Condensation of 3-chloro-1,4-naphthoquinone-2-carbaldehyde with L-valine methyl ester, followed by reduction (NaBH₃CN), provides an alternative pathway but suffers from low yields (~40%).

Industrial-Scale Considerations

For bulk production, the NAS route is preferred due to its scalability and cost-effectiveness. Key modifications include:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

  • Solvent Recycling: DMF is recovered via distillation.

  • Crystallization Optimization: Anti-solvent (heptane) addition improves yield to 85%.

Analyse Des Réactions Chimiques

Types of Reactions

L-Valine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroxy derivatives.

Applications De Recherche Scientifique

L-Valine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The naphthalene derivative may interact with enzymes or receptors, leading to various biological effects. The presence of L-Valine and morpholine can modulate these interactions, enhancing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The 3-methylbutanoic acid substituent in the target compound introduces greater hydrophobicity compared to propanoic or butanedioic acid derivatives, which may enhance membrane penetration but reduce aqueous solubility.
  • Morpholine’s inclusion (unlike other salts or counterions) could improve solubility via hydrogen bonding, as seen in esreboxetine succinate, where morpholine enhances pharmacokinetics .

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) and Molecular Properties

Compound Adduct m/z CCS (Ų) Molecular Weight
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]butanedioic acid [M+H]+ 324.02693 164.9 323.02
(Target)* [M+H]+ ~350 (estimated) ~180 (predicted) ~380 (estimated)
(2S)-2-(4-chlorophenyl)morpholine [M+H]+ 198.07 N/A 197.66

Analysis :

  • Morpholine’s low molecular weight (197.66 Da) and planar structure may mitigate solubility challenges posed by the hydrophobic naphthoquinone core .

Functional Group Impact on Bioactivity

  • Naphthoquinone Core: Common in antitumor agents (e.g., doxorubicin), it generates reactive oxygen species (ROS) via redox cycling. The chloro-substituent may enhance DNA intercalation or enzyme inhibition .
  • Amino Acid Backbone: The (2S)-configuration ensures stereochemical specificity for target binding. Propanoic/butanoic acid derivatives exhibit varied potency depending on side-chain length and branching .
  • Morpholine : Improves solubility and bioavailability, as demonstrated in esreboxetine succinate, where it facilitates CNS penetration .

Activité Biologique

The compound (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid; morpholine, also known by its CAS number 180179-66-2, is a complex organic molecule that combines the amino acid L-Valine with a naphthalene derivative and morpholine. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C19H23ClN2O5, and it features a chiral center at the 2-position of the butanoic acid moiety. The presence of the naphthalene derivative contributes to its unique chemical properties, which can influence its biological activity.

PropertyValue
IUPAC Name(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid; morpholine
Molecular FormulaC19H23ClN2O5
CAS Number180179-66-2
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The naphthalene derivative may engage with various enzymes or receptors, leading to diverse pharmacological effects. The presence of L-Valine and morpholine may enhance these interactions, potentially modulating the compound's overall efficacy.

Anticancer Activity

Preliminary studies have explored the anticancer properties of related naphthalene derivatives. These compounds often demonstrate cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to ascertain whether (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid; morpholine shares these properties.

Case Studies

  • Study on Naphthalene Derivatives : A study published in PubMed examined several naphthalene-derived compounds for their cytotoxicity against cancer cell lines. Results indicated that modifications in the naphthalene structure could significantly enhance or diminish biological activity. This suggests that (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid; morpholine may warrant similar investigation for anticancer efficacy.
  • Antimicrobial Testing : In a comparative analysis of various compounds containing naphthalene moieties, researchers found that modifications at the 1 and 4 positions significantly impacted antimicrobial potency. Such findings imply that further testing on (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid; morpholine could reveal valuable insights into its potential as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are established for preparing (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid?

Answer:
The synthesis involves two key steps:

Amide bond formation : React the chloronaphthoquinone derivative with (2S)-2-amino-3-methylbutanoic acid using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane under inert conditions.

Morpholine integration : Morpholine is synthesized via cyclization of diethanolamine derivatives under acidic conditions (e.g., HCl reflux) .

Optimization Table:

StepConditionsYield (%)Purity (HPLC)
Amide couplingEDC, HOBt, 0°C → RT, 12h7095%
Morpholine ring closureHCl, reflux, 6h85>97%

Purification is achieved via silica chromatography (ethyl acetate/hexane) or recrystallization. Validate stereochemistry using chiral HPLC .

Advanced: How can stereochemical integrity be maintained during synthesis to prevent racemization?

Answer:
Racemization at the (2S)-center is mitigated by:

  • Low-temperature coupling : Conduct reactions at 0–5°C.
  • Chiral auxiliaries : Use Fmoc-protected intermediates to stabilize the amino acid configuration .
  • Asymmetric catalysis : Palladium-mediated reductive cyclization with formic acid derivatives ensures stereocontrol .
    Validate enantiomeric excess (>98%) using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

  • HPLC : C18 column, 0.1% formic acid/acetonitrile gradient (retention time ~12.5 min). Detect impurities at 254 nm .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 405.0854 (error < 2 ppm) .
  • NMR : Quinone carbonyls (δ 180–185 ppm, 13C) and morpholine protons (δ 3.5–4.0 ppm, 1H) .

Advanced: How to resolve co-elution of stereoisomers in HPLC analysis?

Answer:

  • Mobile phase adjustment : Use 10 mM ammonium acetate (pH 4.5) with 5% acetonitrile to separate epimers .
  • Column temperature : Reduce to 15°C to improve resolution of thermally sensitive isomers.
  • Orthogonal methods : Pair HPLC with capillary electrophoresis (pH 9.2 borate buffer) for confirmation .

Basic: What protocols assess the compound’s stability under physiological conditions?

Answer:

  • Accelerated studies : Incubate at 40°C/75% RH for 6 months in PBS (pH 7.4) and 0.1M HCl (pH 1.2).
  • Analysis : Monitor degradation via HPLC every 30 days. Acceptable degradation: <5% over 6 months .
  • Stabilizers : Include 0.01% BHT to inhibit quinone redox reactions .

Advanced: How to design mechanistic studies for enzyme interactions?

Answer:

  • SPR spectroscopy : Immobilize target enzymes (e.g., NADPH oxidase) to measure binding kinetics (KD, kon/koff).
  • Isotopic labeling : Use 13C/15N-labeled compound for NMR titration to map binding sites.
  • Activity assays : Quantify inhibition of O2− production via cytochrome c reduction (λ = 550 nm) .

Data Contradiction: How to address discrepancies in reported bioactivity data?

Answer:

  • Purity validation : Re-analyze batches via HPLC-MS; exclude lots with impurities >1% .
  • Assay standardization : Use identical cell lines (e.g., HEK293), incubation times (24h), and DMSO controls (<0.1%).
  • Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.